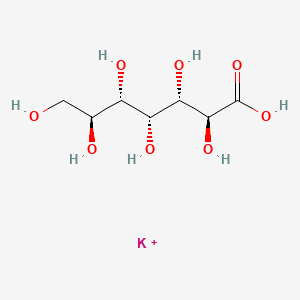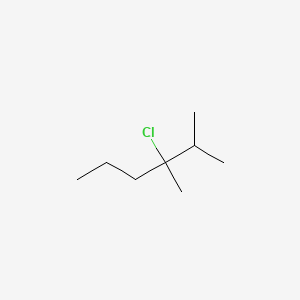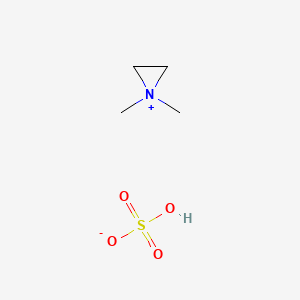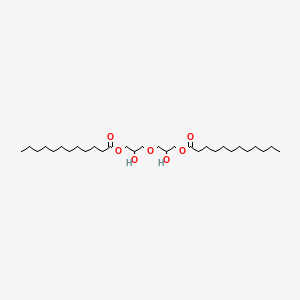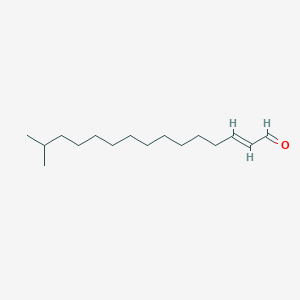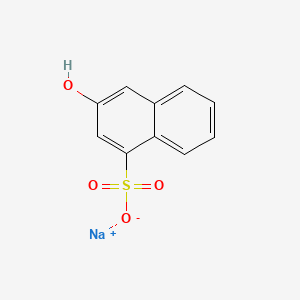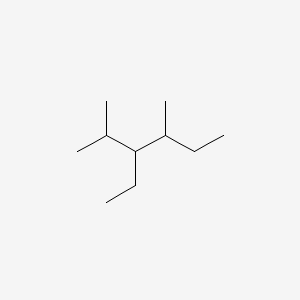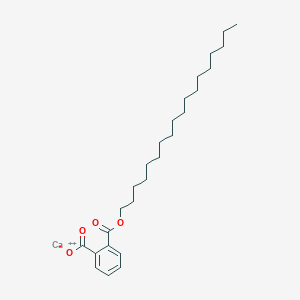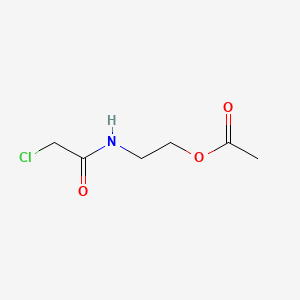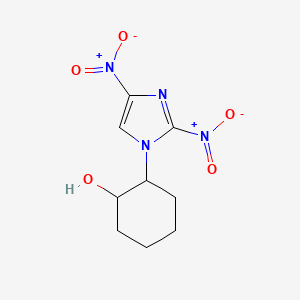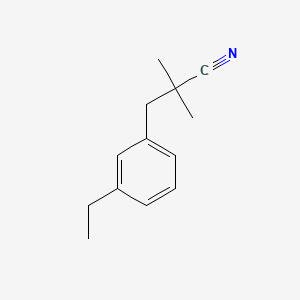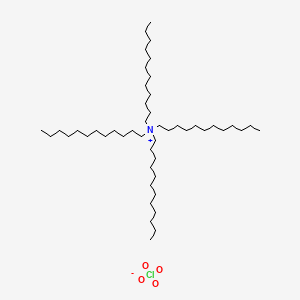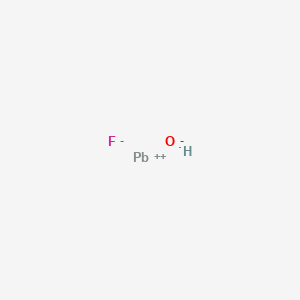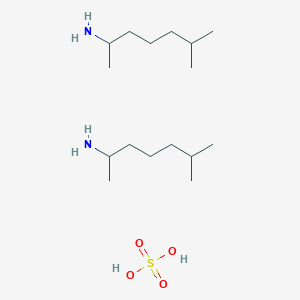
(1,5-Dimethylhexyl)ammonium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,5-Dimethylhexyl)ammonium sulphate is a chemical compound with the molecular formula C16H40N2O4S. It is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethylhexyl)ammonium sulphate typically involves the reaction of 1,5-dimethylhexylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
1,5-dimethylhexylamine+sulfuric acid→(1,5-Dimethylhexyl)ammonium sulphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Análisis De Reacciones Químicas
Types of Reactions
(1,5-Dimethylhexyl)ammonium sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, each with unique properties and applications .
Aplicaciones Científicas De Investigación
(1,5-Dimethylhexyl)ammonium sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,5-Dimethylhexyl)ammonium sulphate involves its interaction with molecular targets and pathways within cells. It can affect cellular processes by binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets vary depending on the application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (1,5-Dimethylhexyl)ammonium chloride
- (1,5-Dimethylhexyl)ammonium nitrate
Uniqueness
(1,5-Dimethylhexyl)ammonium sulphate is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds. Its sulphate group imparts distinct reactivity and solubility characteristics, making it suitable for specific applications that other compounds may not fulfill .
Propiedades
Número CAS |
71750-52-2 |
|---|---|
Fórmula molecular |
C16H40N2O4S |
Peso molecular |
356.6 g/mol |
Nombre IUPAC |
6-methylheptan-2-amine;sulfuric acid |
InChI |
InChI=1S/2C8H19N.H2O4S/c2*1-7(2)5-4-6-8(3)9;1-5(2,3)4/h2*7-8H,4-6,9H2,1-3H3;(H2,1,2,3,4) |
Clave InChI |
RAIRKOPIVOPWKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC(C)N.CC(C)CCCC(C)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


